(Z)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide
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Overview
Description
The compound is a derivative of benzo[d]thiazol-2(3H)-one, which is a heterocyclic compound . It also contains a cyclohexanecarboxamide group. The presence of the ethoxy groups suggests that it might have some interesting chemical properties.
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the presence of the benzo[d]thiazol-2(3H)-one group . The ethoxy groups might cause some steric hindrance, affecting the overall shape of the molecule.Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, benzo[d]thiazol-2(3H)-one derivatives are known to undergo various reactions. For example, they can form corresponding imines when reacted with aldehydes and amines .Scientific Research Applications
Synthesis and Biological Activities
- A series of benzothiazole derivatives, including N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamides, were synthesized and evaluated for cytotoxic and antimicrobial activities. Specifically, compounds like N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide demonstrated significant cytotoxicity against cancer cell lines and moderate inhibitory effects on the growth of bacteria and fungi (Nam et al., 2010).
Chemosensors for Anions
- Coumarin benzothiazole derivatives, closely related to the compound , have been synthesized and investigated for their properties as chemosensors for cyanide anions. These compounds exhibit significant changes in color and fluorescence upon interaction with cyanide, which can be observed by the naked eye (Wang et al., 2015).
Antitumor Activity
- New Co(II) complexes of derivatives similar to the compound were synthesized. These complexes were studied for their fluorescence properties and anticancer activity, particularly against human breast cancer cell lines (Vellaiswamy & Ramaswamy, 2017).
Antibacterial Agents
- Novel analogs of benzothiazole derivatives were designed and synthesized, showing promising antibacterial activity against pathogens like Staphylococcus aureus and Bacillus subtilis. These compounds were also assessed for cytotoxic activity, indicating potential as non-toxic antibacterial agents (Palkar et al., 2017).
Synthesis and Structural Studies
- Various studies have focused on the synthesis and molecular structure of benzothiazole derivatives. These include investigations into their crystal structures, providing insights into their potential applications in various fields of chemistry and biology (Köysal et al., 2015).
Environmentally Friendly Synthesis
- There has been research into environmentally benign synthesis methods for benzothiazole derivatives, which could have implications for greener and more sustainable chemical processes (Saini et al., 2019).
Future Directions
Properties
IUPAC Name |
N-[6-ethoxy-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3S/c1-3-24-13-12-22-17-11-10-16(25-4-2)14-18(17)26-20(22)21-19(23)15-8-6-5-7-9-15/h10-11,14-15H,3-9,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZQAYRRMHGETGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)OCC)SC1=NC(=O)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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